6-fluoro-1-[(4-fluorophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
Scientific Research Applications
Fluorescent Probing and Imaging
A novel two-photon fluorescent probe, employing 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit, respectively, has been developed for detecting DTT. This probe showcased rapid response and satisfactory selectivity, with successful employment in one- and two-photon imaging of DTT in HepG2 cells, indicating potential applications in biological, biochemistry, and biomedicine fields for sensitive detection and imaging purposes (Sun et al., 2018).
Molecular Interaction Studies
Research on the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) highlighted the significant potential of these compounds as inhibitors. This study provides valuable insights into their molecular interactions and the role of structural modifications in enhancing their inhibitory potency and selectivity, suggesting applications in drug design and neurochemical research (Grunewald et al., 2006).
Crystal Engineering and Packing Features
The study on organic fluorine as a crystal engineering tool in fluorine-substituted isoquinolines revealed how fluorine influences the packing features in crystal structures. This research provides significant insights for understanding the role of fluorine in drug design and development, especially regarding solubility and bioavailability enhancements (Choudhury & Row, 2006).
High-Temperature Proton Exchange Membranes
Phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers have been synthesized for high-temperature proton exchange membrane applications. This research opens up new possibilities for using these materials in fuel cell technologies, highlighting their potential for energy conversion and storage solutions (Seo et al., 2013).
Synthesis and Antibacterial Activity
A study on the synthesis and antibacterial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated promising antimicrobial potency. This research contributes to the development of new antibacterial agents, showcasing the importance of structural modifications in enhancing drug efficacy and specificity (Janakiramudu et al., 2017).
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)sulfonyl-2-methyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-11-2-3-12-10-14(18)6-9-16(12)19(11)22(20,21)15-7-4-13(17)5-8-15/h4-11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKRLGDNQLDSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)F)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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